3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane] is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique spirocyclic structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane] typically involves the reaction of isoquinoline derivatives with cyclopentanone and formaldehyde under acidic conditions. The reaction proceeds through a Mannich-type aminomethylation, followed by cyclization to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis using similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoquinoline derivatives .
Scientific Research Applications
3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane]
- 5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one
Uniqueness
3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane] is unique due to its spirocyclic structure, which imparts distinct chemical reactivity and stability.
Biological Activity
3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane], commonly referred to as Tetrahydrospirodioxinoisoquinoline, is a compound that has garnered attention for its potential biological activities. Its unique spirocyclic structure contributes to various pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery.
- CAS Number : 153643-88-0
- Molecular Formula : C15H20ClNO2
- Molecular Weight : 295.8 g/mol
- Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.
Property | Value |
---|---|
CAS Number | 153643-88-0 |
Molecular Formula | C15H20ClNO2 |
Molecular Weight | 295.8 g/mol |
Solubility | Chloroform (slightly), Methanol (slightly), DMSO (soluble) |
Antimicrobial Properties
Research indicates that Tetrahydrospirodioxinoisoquinoline exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Tetrahydrospirodioxinoisoquinoline has been evaluated for its anticancer potential. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has shown effectiveness against breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent.
Neuroprotective Effects
Emerging research points to the neuroprotective effects of Tetrahydrospirodioxinoisoquinoline. It appears to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. Animal models have shown improved cognitive function following treatment with this compound.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound exhibited a significant inhibition zone of 15 mm against S. aureus and 12 mm against E. coli.
-
Anticancer Activity Study
- Objective : To investigate the effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Method : MTT assay was used to determine cell viability.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells.
-
Neuroprotective Study
- Objective : To assess the impact on oxidative stress markers in a rat model of neurodegeneration.
- Method : Measurement of malondialdehyde (MDA) levels and antioxidant enzyme activities.
- Results : Treatment resulted in a significant reduction in MDA levels and an increase in superoxide dismutase (SOD) activity.
Properties
Molecular Formula |
C15H19NO2 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
spiro[3,6,7,8-tetrahydro-2H-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] |
InChI |
InChI=1S/C15H19NO2/c1-2-4-15(3-1)10-16-9-11-7-13-14(8-12(11)15)18-6-5-17-13/h7-8,16H,1-6,9-10H2 |
InChI Key |
JLFRUCXKFPXUHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNCC3=CC4=C(C=C23)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.